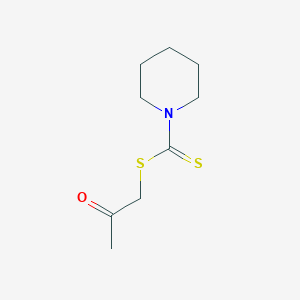![molecular formula C13H18SSi B14346111 Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane CAS No. 91312-41-3](/img/structure/B14346111.png)
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is a chemical compound that belongs to the class of organosilicon compounds It features a silane group attached to a butadiene moiety, which is further substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane typically involves the reaction of trimethylsilylacetylene with phenylsulfanyl-substituted butadiene. The reaction conditions often include the use of a catalyst, such as a palladium complex, and may require an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler butadiene derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkyl lithium reagents (RLi) are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butadiene derivatives without the phenylsulfanyl group.
Substitution: Various substituted butadiene derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of functionalized silanes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the butadiene moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. These interactions make the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a trimethylsilyl group attached to a hydrogen atom.
1-Methoxy-3-(trimethylsilyloxy)butadiene: A related compound with a methoxy and trimethylsilyloxy group attached to a butadiene moiety.
Trimethyl[3-methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]silane: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
91312-41-3 |
|---|---|
Molecular Formula |
C13H18SSi |
Molecular Weight |
234.43 g/mol |
IUPAC Name |
trimethyl(3-phenylsulfanylbuta-1,3-dien-2-yl)silane |
InChI |
InChI=1S/C13H18SSi/c1-11(12(2)15(3,4)5)14-13-9-7-6-8-10-13/h6-10H,1-2H2,3-5H3 |
InChI Key |
OLQJVPWHSOLGOG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)C(=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)


![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
